

Application Notes and Protocols for MI-389 in Combination Chemotherapy

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Compound of Interest

Compound Name: MI-389
Cat. No.: B10821854

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Introduction

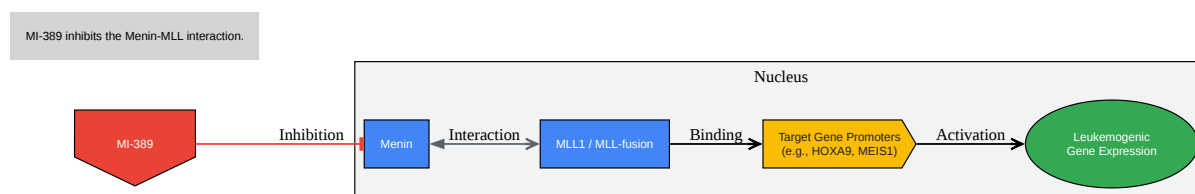
MI-389 is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, a critical dependency for the survival of leukemic cells with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m).[1][2] By disrupting this protein-protein interaction, **MI-389** and its analogs reverse the aberrant gene expression program, including the downregulation of key oncogenes like HOXA9 and MEIS1, leading to differentiation and apoptosis of leukemic cells.[2] While menin inhibitors show promise as monotherapy, combination strategies are being explored to enhance efficacy, overcome potential resistance, and broaden their therapeutic application.[1][3][4]

These application notes provide an overview of promising combination strategies for **MI-389** with other chemotherapy agents, supported by preclinical data from studies on various menin inhibitors. Detailed protocols for in vitro and in vivo experiments are provided to guide researchers in evaluating the synergistic potential of **MI-389** in combination therapies.

Signaling Pathways and Rationale for Combination Therapies

The primary mechanism of action of **MI-389** is the disruption of the menin-MLL1/MLL-fusion protein interaction, which is essential for the recruitment of the MLL complex to target genes and subsequent H3K4 methylation and gene transcription. This leads to the downregulation of a specific leukemogenic gene expression program.

Menin-MLL Signaling Pathway and Point of Intervention by MI-389



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Caption: **MI-389** disrupts the Menin-MLL protein-protein interaction.

Rationale for Combinations:

- BCL-2 Inhibitors (e.g., Venetoclax): Menin inhibition has been shown to decrease the expression of the anti-apoptotic protein BCL-2.[5][6] Combining **MI-389** with a direct BCL-2 inhibitor like venetoclax is expected to induce synergistic apoptosis in leukemic cells.[5][7]
- FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib): Fms-like tyrosine kinase 3 (FLT3) is a downstream target of MLL-fusion proteins, and activating FLT3 mutations are common in AML, often co-occurring with MLL rearrangements or NPM1 mutations.[8][9] Dual inhibition of menin and FLT3 has demonstrated strong synergistic effects in preclinical models.[8][9][10]

- DOT1L Inhibitors (e.g., Pinometostat): DOT1L is a histone methyltransferase that is also recruited by MLL fusion proteins to chromatin, where it methylates H3K79, another critical mark for leukemogenic gene expression. The combination of menin and DOT1L inhibitors has shown marked synergy in killing MLL-rearranged leukemia cells.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Standard Chemotherapy (e.g., Cytarabine, Daunorubicin): Combining targeted agents like **MI-389** with standard cytotoxic chemotherapy is a common strategy to increase efficacy. Clinical trials are exploring the combination of menin inhibitors with standard induction chemotherapy ("7+3").[\[15\]](#)[\[16\]](#)[\[17\]](#)

Quantitative Data on Menin Inhibitor Combinations

While specific quantitative data for **MI-389** in combination therapies is limited in the public domain, the following tables summarize representative preclinical data for other potent menin inhibitors, which can serve as a benchmark for designing and interpreting experiments with **MI-389**.

Table 1: In Vitro Synergy of Menin Inhibitors with Other Agents

Cell Line	Menin Inhibitor	Combination Agent	Effect	Reference
MOLM-13 (MLL-r, FLT3-ITD)	VTP-50469	Gilteritinib	Synergistic inhibition of proliferation, enhanced apoptosis	[9]
MV4-11 (MLL-r, FLT3-ITD)	VTP-50469	Gilteritinib	Synergistic inhibition of proliferation	[9]
OCI-AML3 (NPM1m, FLT3-ITD)	SNDX-50469	Venetoclax	Synergistic increase in apoptosis and decrease in cell viability	[5]
Patient-derived (NPM1m/FLT3m)	SNDX-50469	Venetoclax	Enhanced apoptosis and decreased cell viability	[5]
MLL-r cell lines	Menin Inhibitor	Pinometostat (DOT1L-i)	Markedly enhanced induction of differentiation and cell killing	[11]

Table 2: In Vivo Efficacy of Menin Inhibitor Combinations in Xenograft Models

Model	Menin Inhibitor	Combination Agent	Key Outcome	Reference
MOLM-13 Xenograft	MI-3454	Gilteritinib	Complete and long-lasting remission	[8]
NPM1-5577 PDX (NPM1m/FLT3-ITD)	MI-3454	Gilteritinib	Complete remission	[8]
OCI-AML3 Xenograft	SNDX-5613	Venetoclax	Superior improvement in median and overall survival compared to single agents	[6]
Patient-derived Xenograft (NPM1c/FLT3-ITD/TKD)	SNDX-50469 + Venetoclax	Gilteritinib	Potentially curative, further enhanced with 5-azacitidine	[18]

Experimental Protocols

The following are detailed protocols for evaluating the combination of **MI-389** with other chemotherapy agents.

Protocol 1: In Vitro Synergy Assessment by Cell Viability Assay

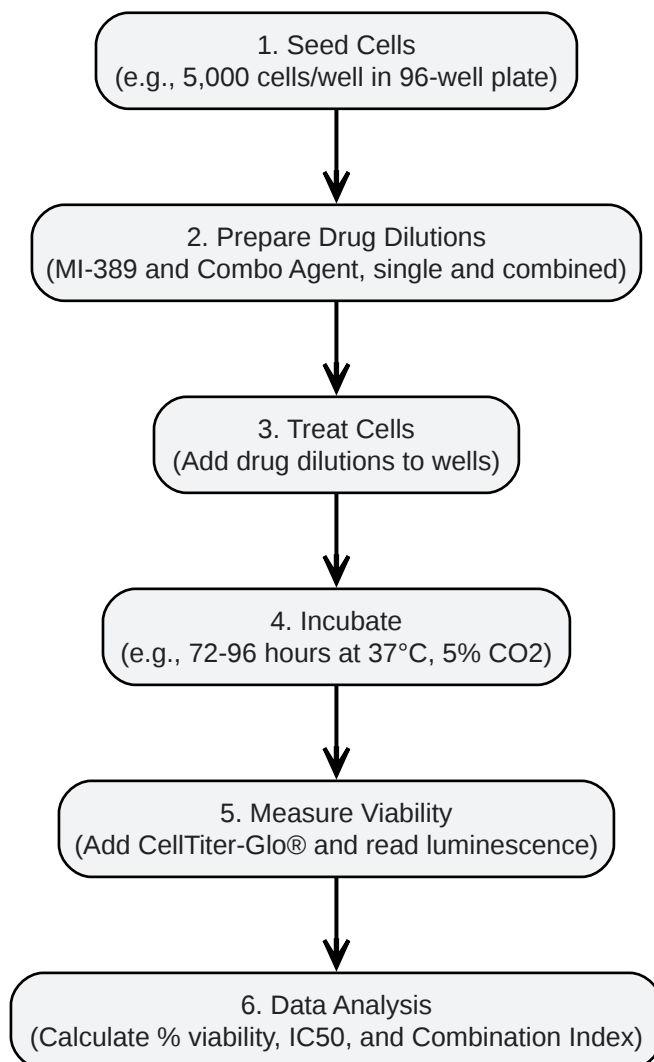
Objective: To determine if **MI-389** acts synergistically with another agent to inhibit the proliferation of leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MOLM-13, MV4-11 for MLL-r; OCI-AML3 for NPM1m)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

- **MI-389** (stock solution in DMSO)
- Combination agent (e.g., Venetoclax, Gilteritinib; stock solution in DMSO)
- 96-well flat-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader for luminescence

Workflow Diagram:



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Caption: Workflow for in vitro synergy assessment.

Procedure:

- Culture leukemia cells to logarithmic growth phase.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 μ L of medium.
- Prepare serial dilutions of **MI-389** and the combination agent in culture medium.
- Create a dose-response matrix by adding 25 μ L of **MI-389** dilution and 25 μ L of the combination agent dilution to the appropriate wells. Include single-agent and vehicle (DMSO) controls.
- Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ values for each agent alone and in combination.
- Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software or similar). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Efficacy Assessment in a Xenograft Model

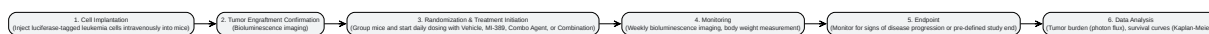
Objective: To evaluate the anti-leukemic efficacy of **MI-389** in combination with another agent in a mouse xenograft model.

Materials:

- Immunodeficient mice (e.g., NSG mice)

- Leukemia cells (e.g., MOLM-13) engineered to express luciferase
- **MI-389** formulated for oral or intraperitoneal administration
- Combination agent formulated for administration
- Vehicle control
- Bioluminescence imaging system
- Calipers

Workflow Diagram:



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Caption: Workflow for in vivo xenograft studies.

Procedure:

- Inject $1-5 \times 10^6$ luciferase-expressing leukemia cells (e.g., MOLM-13) via the tail vein into immunodeficient mice.
- Monitor for leukemia engraftment by bioluminescence imaging (BLI) 5-7 days post-injection.
- Once a detectable tumor burden is established, randomize mice into treatment cohorts (e.g., n=8-10 per group):
 - Group 1: Vehicle control
 - Group 2: **MI-389**
 - Group 3: Combination agent
 - Group 4: **MI-389** + Combination agent

- Administer treatments according to the desired schedule (e.g., daily oral gavage for **MI-389**).
- Monitor tumor burden weekly using BLI. Quantify the total photon flux for each mouse.
- Monitor animal health, including body weight, twice weekly.
- Continue treatment for a defined period (e.g., 21-28 days) or until humane endpoints are reached.
- Follow a separate cohort of animals for survival analysis.
- Analyze the data by comparing tumor growth inhibition and survival curves between the treatment groups. Statistical analysis can be performed using ANOVA for tumor burden and the log-rank (Mantel-Cox) test for survival.[9]

Conclusion

MI-389 represents a promising targeted therapy for acute leukemias with MLL rearrangements or NPM1 mutations. Preclinical evidence for other menin inhibitors strongly suggests that combination therapies will be crucial for maximizing clinical benefit. The protocols and data presented here provide a framework for the systematic evaluation of **MI-389** in combination with other anticancer agents, with the goal of identifying synergistic regimens for clinical translation.[1][3][4] Researchers are encouraged to adapt these protocols to their specific models and combination partners of interest.

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